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Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of

ATTO 488 carboxylic acid, a widely utilized fluorescent probe in biological research and drug

development. This document outlines its key photophysical characteristics, provides detailed

experimental protocols for their determination, and illustrates associated workflows.

Core Spectral and Photophysical Properties
ATTO 488 is a rhodamine-based fluorescent dye known for its exceptional water solubility, high

fluorescence quantum yield, and significant photostability.[1][2][3] These characteristics make it

an ideal candidate for a variety of applications, including fluorescence microscopy, single-

molecule detection, and flow cytometry.[1][3] The carboxylic acid derivative of ATTO 488 allows

for its covalent attachment to biomolecules, such as proteins and antibodies, through the

formation of an active ester.[2][4][5]

The key spectral properties of ATTO 488 carboxylic acid in aqueous solution are summarized

in the table below.
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Property Value Units

Maximum Excitation

Wavelength (λabs)
501 nm

Maximum Emission

Wavelength (λfl)
523 nm

Molar Extinction Coefficient

(εmax)
9.0 x 104 M-1cm-1

Fluorescence Quantum Yield

(ηfl)
80 %

Fluorescence Lifetime (τfl) 4.1 ns

Table 1: Key spectral properties of ATTO 488 carboxylic acid in aqueous solution.[1]

Experimental Protocols
This section details the methodologies for determining the core spectral properties of ATTO
488 carboxylic acid.

Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light

at a particular wavelength. It is determined using spectrophotometry and the Beer-Lambert law.

[6][7]

Methodology:

Preparation of Stock Solution: Accurately weigh a small amount of ATTO 488 carboxylic
acid and dissolve it in a known volume of spectroscopic grade solvent (e.g., dimethyl

sulfoxide, DMSO) to create a concentrated stock solution.

Preparation of Dilution Series: Prepare a series of dilutions of the stock solution in the

desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentrations

should be chosen to yield absorbance values between 0.1 and 1.0.
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Spectrophotometer Measurement:

Turn on the spectrophotometer and allow the lamp to stabilize.

Set the wavelength to the absorption maximum of ATTO 488 (501 nm).

Use the aqueous buffer as a blank to zero the instrument.

Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.

Data Analysis:

Plot the measured absorbance at 501 nm against the corresponding concentration of

ATTO 488 carboxylic acid.

Perform a linear regression on the data points.

According to the Beer-Lambert Law (A = εcl), the slope of the resulting line is the molar

extinction coefficient (ε) when the path length (l) is 1 cm.[7]
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Workflow for Molar Extinction Coefficient Determination

Sample Preparation

Absorbance Measurement

Data Analysis

Prepare Stock Solution
(ATTO 488 in DMSO)

Create Dilution Series
(in Aqueous Buffer)

Measure Absorbance at 501 nm
(Spectrophotometer)

Plot Absorbance vs. Concentration

Perform Linear Regression

Calculate Molar Extinction Coefficient
(Slope of the line)

Click to download full resolution via product page

Caption: Molar Extinction Coefficient Determination Workflow.
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Measurement of Fluorescence Quantum Yield (Relative
Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The

relative method involves comparing the fluorescence intensity of the sample to a well-

characterized standard with a known quantum yield.[8][9]

Methodology:

Standard Selection: Choose a quantum yield standard with absorption and emission spectra

that overlap with ATTO 488. A common standard for this spectral range is Rhodamine 6G in

ethanol (Quantum Yield ≈ 95%).

Preparation of Solutions:

Prepare a series of dilutions for both ATTO 488 carboxylic acid and the quantum yield

standard in their respective solvents.

The concentrations should be adjusted to have low absorbance values (typically < 0.1) at

the excitation wavelength to avoid inner filter effects.[8]

Absorbance Measurement: Measure the absorbance of each solution at the chosen

excitation wavelength.

Fluorescence Measurement:

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution,

exciting at the same wavelength used for the absorbance measurements.

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths)

for all measurements.

Data Analysis:

Correct the recorded emission spectra for the instrument's wavelength-dependent

response.
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Integrate the area under the corrected emission spectrum for each solution to obtain the

integrated fluorescence intensity.

Plot the integrated fluorescence intensity versus the absorbance for both the sample and

the standard.

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst

* (mx / mst) * (nx2 / nst2) where Φst is the quantum yield of the standard, mx and mst are

the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance

for the sample and standard, respectively, and nx and nst are the refractive indices of the

sample and standard solvents.
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Workflow for Relative Quantum Yield Measurement

Solution Preparation

Spectroscopic Measurements

Data Analysis

Prepare ATTO 488 Dilutions

Measure Absorbance of all solutions

Prepare Standard Dilutions

Measure Fluorescence Emission of all solutions

Integrate Corrected Emission Spectra

Plot Integrated Intensity vs. Absorbance

Determine Slopes for Sample and Standard

Calculate Quantum Yield

Click to download full resolution via product page

Caption: Relative Quantum Yield Measurement Workflow.
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Bioconjugation Workflow
ATTO 488 carboxylic acid can be chemically conjugated to primary amines on biomolecules,

such as proteins, after activation of the carboxylic acid group. A common method involves

converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

General Protocol for Protein Labeling:

Activation of Carboxylic Acid: The carboxylic acid group of ATTO 488 is activated using a

carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the

presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This reaction is

typically performed in an amine-free, anhydrous organic solvent like DMSO or DMF.

Protein Preparation: The protein to be labeled should be in an amine-free buffer (e.g., PBS)

at a pH between 7.2 and 8.5 to ensure that the lysine residues' primary amines are

deprotonated and available for reaction.[10]

Conjugation Reaction: The activated ATTO 488 NHS ester is added to the protein solution.

The molar ratio of dye to protein may need to be optimized to achieve the desired degree of

labeling. The reaction is typically incubated for 1-2 hours at room temperature, protected

from light.[11]

Purification: After the reaction, the unreacted dye and byproducts are removed from the

labeled protein conjugate. This is commonly achieved by size-exclusion chromatography

(e.g., using a Sephadex G-25 column) or dialysis.[10][12]

Characterization: The degree of labeling (DOL), which is the average number of dye

molecules per protein, is determined by measuring the absorbance of the conjugate at 280

nm (for the protein) and 501 nm (for ATTO 488).
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General Workflow for Protein Labeling with ATTO 488

Dye Activation Conjugation

Purification

Characterization

Activate ATTO 488 Carboxylic Acid
(e.g., with EDC/NHS)

React Activated Dye with Protein
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(e.g., Size-Exclusion Chromatography)

Measure Absorbance at 280 nm and 501 nm

Calculate Degree of Labeling (DOL)
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Caption: Protein Labeling Workflow with ATTO 488.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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